molecular formula C20H21N3O5 B14921616 6-cyclopropyl-3-methyl-N-(3,4,5-trimethoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-cyclopropyl-3-methyl-N-(3,4,5-trimethoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B14921616
M. Wt: 383.4 g/mol
InChI Key: QOWMPCNPHMCJLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-cyclopropyl-3-methyl-N-(3,4,5-trimethoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a methyl group, and a trimethoxyphenyl group

Preparation Methods

The synthesis of 6-cyclopropyl-3-methyl-N-(3,4,5-trimethoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, including the formation of the oxazole ring and the attachment of the trimethoxyphenyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

6-cyclopropyl-3-methyl-N-(3,4,5-trimethoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-cyclopropyl-3-methyl-N-(3,4,5-trimethoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways within the body. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 6-cyclopropyl-3-methyl-N-(3,4,5-trimethoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide include other oxazole derivatives and compounds containing the trimethoxyphenyl group. These compounds may share similar biological activities but differ in their specific chemical structures and properties. The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological activities .

Properties

Molecular Formula

C20H21N3O5

Molecular Weight

383.4 g/mol

IUPAC Name

6-cyclopropyl-3-methyl-N-(3,4,5-trimethoxyphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H21N3O5/c1-10-17-13(9-14(11-5-6-11)22-20(17)28-23-10)19(24)21-12-7-15(25-2)18(27-4)16(8-12)26-3/h7-9,11H,5-6H2,1-4H3,(H,21,24)

InChI Key

QOWMPCNPHMCJLC-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)NC4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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